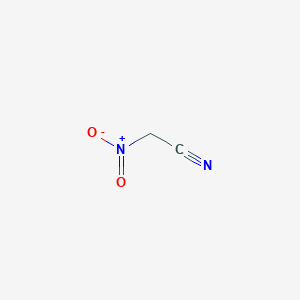
(6-Methoxypyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Methoxypyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H10N2O and two molecules of hydrochloric acid. It has a molecular weight of 211.09 . This compound is typically stored in a refrigerator and is shipped at room temperature .
Molecular Structure Analysis
The molecular structure of “(6-Methoxypyridin-3-yl)methanamine dihydrochloride” consists of a pyridine ring with a methoxy group at the 6-position and a methanamine group at the 3-position . The presence of two hydrochloric acid molecules indicates that this compound is a dihydrochloride salt .
Applications De Recherche Scientifique
1. Bone Turnover and Osteoporosis Treatment
(Hutchinson et al., 2003) explored a compound closely related to (6-Methoxypyridin-3-yl)methanamine dihydrochloride, demonstrating its potential in bone turnover and the treatment of osteoporosis. This antagonist showed significant efficacy in in vivo models.
2. Structural Analysis in Chemistry
(Böck et al., 2021) studied the crystal structures of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, emphasizing its structural characteristics and hydrogen bonding patterns, which can be crucial in understanding the compound's chemical behavior.
3. Synthesis Methods
4. Pharmaceutical Compound Analysis
(Zhao et al., 2009) analyzed the hydrate formation in a pharmaceutical compound structurally related to (6-Methoxypyridin-3-yl)methanamine dihydrochloride, revealing insights into its stability and behavior under different conditions.
5. Liquid Crystalline Behavior and Photophysical Properties
(Ahipa et al., 2014) studied compounds with a similar structure, focusing on their liquid crystalline behavior and photophysical properties, which could be relevant for materials science and optoelectronics.
6. Antimicrobial Activities
(Thomas et al., 2010) synthesized derivatives of (6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl methanamine and evaluated their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents.
7. Catalysis in Organic Synthesis
(Sankaralingam & Palaniandavar, 2014) and (Kwon et al., 2015) explored the role of similar compounds in catalysis, particularly in methane monooxygenases and polymerization processes.
8. Synthesis of Alkaloids
(Bisai & Sarpong, 2010) used a methoxypyridine derivative in the synthesis of lycoposerramine R, a Lycopodium alkaloid, highlighting its utility in complex organic syntheses.
9. Mutagenicity and Drug-Drug Interaction Studies
(Palmer et al., 2012) investigated the mutagenic potential and drug-drug interactions of a compound containing a 3-methoxy-2-aminopyridine moiety, providing crucial information for drug safety assessment.
10. Anticonvulsant Activity
(Pandey & Srivastava, 2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, including compounds related to (6-Methoxypyridin-3-yl)methanamine dihydrochloride, and evaluated their anticonvulsant activity, suggesting potential therapeutic applications.
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(6-methoxypyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXFQJYKCDUNTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599311 |
Source


|
| Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)methanamine dihydrochloride | |
CAS RN |
169045-12-9 |
Source


|
| Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)






![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)

